

Independent Verification of Psyton's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Psyton			
Cat. No.:	B1230093	Get Quote		

This guide provides an objective comparison of **Psyton** (a combination of nomifensine and clobazam) with other therapeutic alternatives for anxious depression. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and methodologies to facilitate independent verification.

Executive Summary

Psyton is a combination drug formerly used for anxious-depressive syndromes, consisting of nomifensine, a norepinephrine-dopamine reuptake inhibitor, and clobazam, a 1,5-benzodiazepine. Its dual mechanism of action targets both depressive and anxiety symptoms. This guide compares **Psyton**'s efficacy and safety profile with a tetracyclic antidepressant, mianserin, and provides context with data from modern first-line treatments for anxious depression, including Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Due to the discontinuation of nomifensine, direct comparative clinical trial data between **Psyton** and current standard-of-care antidepressants is limited. The presented data is based on available published studies.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from a key double-blind clinical trial comparing the nomifensine-clobazam combination to mianserin, as well as representative data for modern antidepressants to provide a broader context.

Table 1: Comparison of Clinical Efficacy in Anxious Depression



Treatment Group	N	Primary Outcome Measures (Mean Scores)
Hamilton Depression Rating Scale (HDRS) - Total Score		
Day 7	_	
Nomifensine-Clobazam	19	Higher scores indicate greater depression severity
Mianserin	14	Significantly lower than Nomifensine-Clobazam
Hamilton Anxiety Rating Scale (HARS) - Total Score		
Day 7		
Nomifensine-Clobazam	19	Higher scores indicate greater anxiety severity
Mianserin	14	Significantly lower than Nomifensine-Clobazam

Source: A double-blind study comparing the efficacy of a combination of nomifensine and clobazam with mianserin.[1]

Table 2: Comparison of Side Effect Profiles

Treatment Group	N	Incidence of Total Side Effects	Most Common Side Effect
Nomifensine- Clobazam	19	74%	Drowsiness
Mianserin	14	71%	Drowsiness

Source: A double-blind study comparing the efficacy of a combination of nomifensine and clobazam with mianserin.[1]



Table 3: Representative Efficacy of Modern Antidepressants in Anxious Depression (for context)

Drug Class	Drug	Primary Outcome Measures	Key Findings
SSRI	Sertraline	Reduction in anxiety and depressive symptoms	Reduces anxiety symptoms first, with a more delayed effect on depressive symptoms.[2][3][4][5]
SSRI	Escitalopram	Montgomery-Åsberg Depression Rating Scale (MADRS), Hamilton Anxiety Scale (HAM-A)	Effective in long-term treatment of Major Depressive Disorder with associated anxiety symptoms.[6] [7][8][9][10]
SNRI	Venlafaxine	Hamilton Rating Scale for Depression (HAM- D), HAM-A	Dose-related improvement in major depression and depression associated with anxiety.[11][12] [13][14]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Double-Blind Comparative Study of Nomifensine-Clobazam vs. Mianserin

- Objective: To compare the therapeutic efficacy and side effects of a nomifensine-clobazam combination with mianserin in patients with depression.
- Study Design: A three-week, double-blind, randomized controlled trial.



- Participants: 40 patients suffering from depression (primarily depressive neurosis). Patients were randomly allocated to one of the two treatment groups.
- Interventions:
 - Group 1: Combination of nomifensine and clobazam.
 - Group 2: Mianserin.
 - Specific dosages were not detailed in the available abstract.
- Outcome Measures:
 - Efficacy: Assessed using the Hamilton Depression Rating Scale (HDRS) and the Hamilton Anxiety Rating Scale (HARS) at baseline and on days 3, 7, 14, and 21.[1] The Clinical Global Impression (CGI) scale and physician's global assessments were also used.
 - Safety: Monitored using the Treatment Emergent Symptom Scale for side-effects.
- Statistical Analysis: Statistical comparisons were made between the treatment groups for the outcome measures at the specified time points.

Protocol 2: Hamilton Rating Scale for Depression (HDRS)

- Purpose: To assess the severity of depressive symptoms.
- Administration: Clinician-rated interview. The 17-item version (HDRS-17) is most common.
- Scoring: Items are scored on a 3 or 5-point Likert scale. A total score of 0-7 is considered normal, 8-16 mild depression, 17-23 moderate depression, and ≥24 severe depression.[15]
 [16][17][18]
- Key Domains: Probes mood, guilt, suicide ideation, insomnia, anxiety, weight loss, and somatic symptoms.[16]

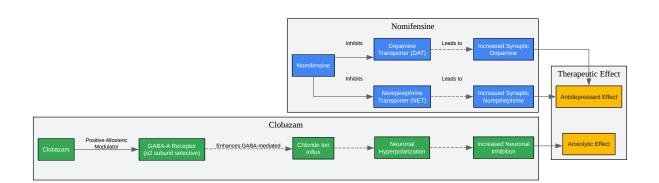


Protocol 3: Hamilton Anxiety Rating Scale (HARS or HAM-A)

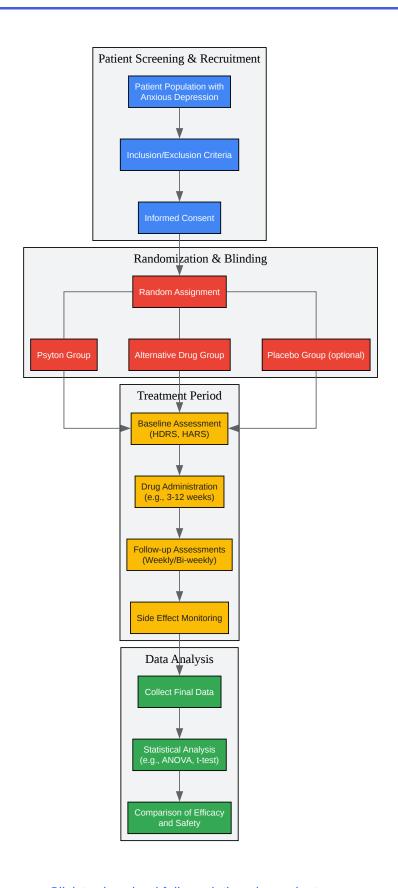
- Purpose: To rate the severity of a patient's anxiety.
- Administration: Clinician-rated interview consisting of 14 items.
- Scoring: Each item is scored on a 5-point scale from 0 (not present) to 4 (severe). A total score of <17 indicates mild anxiety, 18-24 mild to moderate, and 25-30 moderate to severe anxiety.[19][20][21][22][23]
- Key Domains: Assesses both psychic anxiety (e.g., tension, fears, anxious mood) and somatic anxiety (e.g., cardiovascular, respiratory, gastrointestinal symptoms).[20][22]

Mandatory Visualization Signaling Pathways and Experimental Workflow









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